8-Bromo-4-chloro-3-iodoquinoline
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Overview
Description
8-Bromo-4-chloro-3-iodoquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. The unique substitution pattern of bromine, chlorine, and iodine on the quinoline ring makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-4-chloro-3-iodoquinoline typically involves multi-step reactions starting from quinoline or its derivatives. One common method includes halogenation reactions where quinoline is sequentially treated with brominating, chlorinating, and iodinating agents under controlled conditions. For example, the use of N-bromosuccinimide (NBS) for bromination, thionyl chloride for chlorination, and iodine monochloride for iodination are common reagents used in these steps .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and greener solvents to enhance yield and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-4-chloro-3-iodoquinoline undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (Br, Cl, I) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura and Ullmann-type coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium tert-butoxide.
Coupling Reactions: Palladium catalysts, boronic acids, copper salts.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products: The major products formed from these reactions include various substituted quinolines, which can be further functionalized for specific applications .
Scientific Research Applications
8-Bromo-4-chloro-3-iodoquinoline has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antimalarial, antibacterial, and anticancer drugs.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 8-Bromo-4-chloro-3-iodoquinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting key enzymes or interacting with DNA to exert its therapeutic effects. The presence of halogen atoms can enhance its binding affinity to biological targets and improve its pharmacokinetic properties .
Molecular Targets and Pathways:
Enzyme Inhibition: Targets enzymes involved in metabolic pathways, such as kinases and proteases.
DNA Interaction: Binds to DNA and interferes with replication and transcription processes.
Comparison with Similar Compounds
- 8-Bromoquinoline
- 4-Chloroquinoline
- 3-Iodoquinoline
- 8-Bromo-4-chloroquinoline
- 8-Bromo-3-iodoquinoline
Comparison: 8-Bromo-4-chloro-3-iodoquinoline is unique due to the presence of three different halogen atoms on the quinoline ring. This unique substitution pattern provides distinct chemical reactivity and biological activity compared to other quinoline derivatives. For instance, the combination of bromine, chlorine, and iodine can enhance the compound’s lipophilicity, making it more effective in crossing biological membranes and reaching intracellular targets .
Properties
Molecular Formula |
C9H4BrClIN |
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Molecular Weight |
368.39 g/mol |
IUPAC Name |
8-bromo-4-chloro-3-iodoquinoline |
InChI |
InChI=1S/C9H4BrClIN/c10-6-3-1-2-5-8(11)7(12)4-13-9(5)6/h1-4H |
InChI Key |
MJUQWRGBEVWDFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)Br)I)Cl |
Origin of Product |
United States |
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